(2-Methyl-quinolin-4-yl)-o-tolyl-amine
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Overview
Description
(2-Methyl-quinolin-4-yl)-o-tolyl-amine is a heterocyclic aromatic amine compound It features a quinoline ring system substituted with a methyl group at the 2-position and an o-tolyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-quinolin-4-yl)-o-tolyl-amine typically involves the construction of the quinoline ring followed by the introduction of the o-tolyl group. One common method is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with an aldehyde. The reaction is usually carried out in the presence of a strong acid catalyst under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-quinolin-4-yl)-o-tolyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2-Methyl-quinolin-4-yl)-o-tolyl-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore in the development of new drugs. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry
Industrially, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (2-Methyl-quinolin-4-yl)-o-tolyl-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-quinolinol: Similar in structure but with a hydroxyl group instead of an amine.
4-Hydroxy-2-methylquinoline: Another derivative with a hydroxyl group at the 4-position.
Quinoline N-oxides: Oxidized derivatives of quinoline.
Uniqueness
(2-Methyl-quinolin-4-yl)-o-tolyl-amine is unique due to the presence of both a methyl group and an o-tolyl group on the quinoline ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C17H16N2 |
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Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-methyl-N-(2-methylphenyl)quinolin-4-amine |
InChI |
InChI=1S/C17H16N2/c1-12-7-3-5-9-15(12)19-17-11-13(2)18-16-10-6-4-8-14(16)17/h3-11H,1-2H3,(H,18,19) |
InChI Key |
MRRAPQFAJQLHCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC(=NC3=CC=CC=C32)C |
Origin of Product |
United States |
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